Protodioscin

Catalog No.
S571538
CAS No.
55056-80-9
M.F
C51H84O22
M. Wt
1049.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protodioscin

CAS Number

55056-80-9

Product Name

Protodioscin

IUPAC Name

2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C51H84O22

Molecular Weight

1049.2 g/mol

InChI

InChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3

InChI Key

LVTJOONKWUXEFR-UHFFFAOYSA-N

SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O

Synonyms

(3b, 25R)-26-(b-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-a-L-mannopyranosyl-(1-2)-O-[6-deoxy-a-L-mannopyranosyl-(1-4)]-b-D-glucopyranoside

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O
  • Origin: Protodioscin is naturally present in plants like Tribulus terrestris (commonly known as puncture vine) and fenugreek [].
  • Significance: This compound is considered the putative (suspected) active component of Tribulus terrestris, which is traditionally used as an aphrodisiac in some cultures [].

Molecular Structure Analysis

  • Key Features: Protodioscin possesses a complex structure consisting of a steroidal aglycone (core) linked to a trisaccharide (three sugar units) moiety. The aglycone belongs to the furostanol class of steroids, characterized by a specific ring structure with an oxygen-containing functional group [].
  • Notable Aspects: The trisaccharide chain is attached to the steroidal core at position 3, and the specific arrangement of sugar units (α-L-Rha-(1→4)-[α-L-Rha-(1→2)]-β-D-Glc) is crucial for its biological activity.

Chemical Reactions Analysis

  • Synthesis: The natural biosynthesis of protodioscin within plants is a complex process not yet fully elucidated in scientific literature.
  • Decomposition: Limited information exists regarding the specific decomposition pathways of protodioscin. However, as with most organic compounds, it is likely to decompose under extreme temperatures or harsh chemical conditions.
  • Other Reactions: Studies suggest protodioscin might undergo enzymatic hydrolysis in the body, breaking down the sugar chain from the steroidal core [].

Physical And Chemical Properties Analysis

  • Data on the specific physical and chemical properties of isolated protodioscin is scarce.
  • However, based on its chemical structure, protodioscin is expected to be:
    • Slightly soluble in water due to the presence of the sugar chain
    • More soluble in organic solvents like methanol or ethanol
    • Relatively stable at room temperature but may degrade at high temperatures

The proposed mechanism of action for protodioscin's potential aphrodisiac effects centers around increasing androgen receptor activity []. Androgens like testosterone are essential for sexual function. Protodioscin might enhance the sensitivity of cells to androgens by increasing the number of androgen receptors, potentially leading to improved sexual function.

  • Toxicity: Research on the toxicity of isolated protodioscin is limited. However, studies using Tribulus terrestris extracts containing protodioscin haven't reported significant adverse effects at recommended doses [].
  • Flammability: As an organic compound, protodioscin is likely flammable, but specific data is unavailable.
  • Reactivity: Information regarding the reactivity of isolated protodioscin is limited. However, saponins, the class to which protodioscin belongs, can be irritant and cause hemolysis (destruction of red blood cells) at high concentrations [].
  • Leukemia: Research suggests protodioscin may induce apoptosis (programmed cell death) in human leukemia cells by affecting specific signaling pathways [].
  • Colon Cancer: Studies indicate protodioscin may suppress the growth and proliferation of colon cancer cells through multiple mechanisms, including cell cycle arrest and induction of apoptosis [].
  • Prostate Cancer: Evidence suggests protodioscin may inhibit the growth and migration of prostate cancer cells, potentially offering a therapeutic option [].
Typical of steroidal saponins, including hydrolysis, oxidation, and glycosylation. Hydrolysis can lead to the formation of aglycones and sugars, which may exhibit different biological activities. For instance, the hydrolysis of protodioscin can yield diosgenin, a compound that serves as a precursor for synthesizing steroid hormones. Additionally, protodioscin can participate in redox reactions due to the presence of hydroxyl groups on its steroid backbone.

Protodioscin exhibits a range of biological activities:

  • Aphrodisiac Effects: It has been shown to enhance sexual performance and libido in animal studies, making it popular in herbal supplements aimed at improving sexual health .
  • Antioxidant Properties: Protodioscin possesses antioxidant capabilities that help protect cells from oxidative stress by scavenging free radicals .
  • Neuroprotective Effects: Research indicates that protodioscin can promote nerve growth factor secretion, which is beneficial for neuronal health and may play a role in neuroprotection .
  • Anti-inflammatory Activity: The compound has been noted for its potential to reduce inflammation in various biological models.

The synthesis of protodioscin can be achieved through several methods:

  • Extraction from Plant Sources: The most common method involves extracting protodioscin from Tribulus terrestris using solvents like ethanol or methanol. The extraction process typically includes maceration or refluxing the plant material followed by filtration and evaporation of the solvent.
  • Chemical Synthesis: Although less common, chemical synthesis routes have been explored. These methods often involve the modification of diosgenin or other steroidal precursors through glycosylation reactions to introduce sugar moieties characteristic of saponins.

Protodioscin finds applications in various fields:

  • Pharmaceuticals: Due to its aphrodisiac and neuroprotective properties, protodioscin is used in supplements aimed at enhancing sexual health and cognitive function.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in cosmetic formulations designed to combat skin aging.
  • Traditional Medicine: In traditional practices, it is employed for treating various ailments, including reproductive issues and general vitality enhancement.

Several compounds share structural similarities with protodioscin and exhibit comparable biological activities. Here are some notable examples:

CompoundSourceKey Activities
DiosgeninDioscorea speciesPrecursor for steroid synthesis
GracillinDioscorea speciesAntioxidant and anti-inflammatory
ProtodioscinTribulus terrestrisAphrodisiac and neuroprotective
ZingiberensisZingiber zerumbetAntioxidant and anti-inflammatory

Uniqueness of Protodioscin

Protodioscin is unique due to its specific combination of structural features that confer distinct biological activities not fully replicated by its analogs. Its potent aphrodisiac effects are particularly emphasized in traditional practices, setting it apart from other steroidal saponins like diosgenin and gracillin.

Physical Description

Solid

XLogP3

-1.3

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

13

Exact Mass

1048.54542430 g/mol

Monoisotopic Mass

1048.54542430 g/mol

Heavy Atom Count

73

Melting Point

190 - 192 °C

UNII

D0LC3PH24P

Other CAS

90288-44-1

Wikipedia

Protodioscin
2-Nitrobenzaldehyde

Dates

Modify: 2023-08-15

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